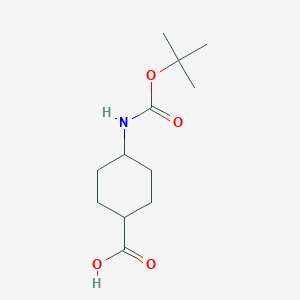

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMRDHPZQHAXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967876, DTXSID401194773 | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-46-5, 53292-89-0, 53292-90-3 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a bifunctional alicyclic amino acid derivative. Its rigid cyclohexyl scaffold provides conformational constraint, while the orthogonal protecting groups—a Boc-protected amine and a free carboxylic acid—make it an invaluable building block in medicinal chemistry and peptide synthesis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in the development of therapeutic agents, such as Janus Kinase (JAK) inhibitors.[1][2][3][4]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 53292-89-0 | [5][6][7] |

| Molecular Formula | C₁₂H₂₁NO₄ | [5][6][7] |

| Molecular Weight | 243.30 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [5][7][8] |

| Melting Point | 181.0 to 185.0 °C | [5][7] |

| Boiling Point | 396.7 ± 31.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| pKa | 4.76 ± 0.10 (Predicted) | [5] |

| LogP | 2.15 | [6] |

| Storage Conditions | Room Temperature, Sealed in Dry, Dark Place |[5][9][10] |

Key Experimental Protocols

This section details common experimental procedures involving this compound, including its synthesis, the deprotection of the Boc group for subsequent reactions, and its use in standard amide bond formation.

Synthesis Protocol: From p-Aminobenzoic Acid

The industrial synthesis often involves the catalytic hydrogenation of p-aminobenzoic acid to create a cis/trans mixture of 4-aminocyclohexanecarboxylic acid, followed by Boc protection and subsequent separation or isomerization of the trans isomer.[1][3]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Acetone

-

Dichloromethane (DCM)

-

Citric Acid

-

Potassium Carbonate (K₂CO₃) (for separation)

-

Bromoethane (for separation)

Procedure:

-

Hydrogenation: A mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and 10% aqueous NaOH is stirred in an autoclave under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100°C) for approximately 20 hours.[3]

-

Boc Protection: After hydrogenation, the reaction mixture is cooled, and the catalyst is filtered off. Without isolating the intermediate, 1 equivalent of di-tert-butyl dicarbonate is added to the aqueous solution to protect the amino group, yielding a mixture of cis- and this compound.[1][3]

-

Extraction: The solution pH is adjusted to ~4 with citric acid. The product is then extracted with an organic solvent like Dichloromethane (DCM). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.[1][4]

-

Isomer Separation: The trans isomer can be selectively isolated from the cis isomer. The cis-isomer's carboxylic acid is selectively esterified (e.g., using bromoethane and K₂CO₃ in acetone). The unreacted trans-acid can then be separated from the cis-ester by filtration and subsequent acid/base extraction.[1][3]

Protocol for Amide Coupling

This compound serves as a carboxylic acid component in amide bond formation. The following is a general protocol using a carbodiimide coupling agent like EDC.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (0.5 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add HOBt and EDC to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[11]

-

In a separate flask, dissolve the amine component with DIPEA in the reaction solvent.

-

Add the amine solution to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography.

Protocol for Boc Group Deprotection

The Boc protecting group is reliably removed under acidic conditions to liberate the free amine for further functionalization.[12]

Materials:

-

Boc-protected substrate

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[12]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 25-50% TFA in DCM (v/v).[13][14] For example, add an equal volume of TFA to the DCM solution.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12]

-

Add cold diethyl ether to the residue to precipitate the product, typically as a TFA salt.[12]

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualized Workflows and Applications

Visual diagrams help clarify the role of this compound in synthetic strategies and its application in targeting biological pathways.

Synthetic Workflow: Peptide Elongation

This diagram illustrates the use of the title compound in a standard peptide synthesis cycle, where it is coupled to a resin-bound amino acid after a deprotection step.

Caption: A typical workflow for incorporating the molecule into a peptide chain.

Application Context: Targeting the JAK-STAT Pathway

This compound is a known building block for synthesizing Janus Kinase (JAK) inhibitors.[1][2][4] This diagram shows a simplified JAK-STAT signaling pathway and the point of inhibition.

Caption: Inhibition of the JAK-STAT signaling pathway by a targeted drug.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 8. This compound | 53292-89-0 [chemicalbook.com]

- 9. dakenchem.com [dakenchem.com]

- 10. 53292-89-0|this compound|BLD Pharm [bldpharm.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. peptide.com [peptide.com]

Navigating the Solubility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a critical building block in pharmaceutical synthesis. While precise quantitative solubility data remains elusive in publicly available literature, this document consolidates qualitative solubility information, key physicochemical properties, and detailed experimental protocols for its dissolution, offering practical guidance for its application in research and development.

Core Properties and Qualitative Solubility

This compound is a white crystalline solid widely used in peptide synthesis and as an intermediate in the development of active pharmaceutical ingredients.[1] Its structure, featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid on a cyclohexane ring, results in nuanced solubility behavior. The compound is generally soluble in polar organic solvents, with its solubility influenced by the pH of the medium due to the presence of the carboxylic acid group.[2]

The following tables summarize the available qualitative solubility data and key physicochemical properties of the compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Methanol | Soluble | Explicitly mentioned as a solvent in which the compound is soluble.[3] |

| Chloroform | Slightly Soluble | - |

| Dimethylformamide (DMF) | Soluble (in practice) | Commonly used as a solvent for dissolving Boc-protected amino acids for peptide synthesis.[4] |

| Dimethyl sulfoxide (DMSO) | Soluble (in practice) | A strong solvent for Boc-protected amino acids, often used to create stock solutions.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble (in practice) | Used as a primary reaction solvent in peptide synthesis.[4] |

| Dichloromethane (DCM) | Soluble (in practice) | Often used in co-solvent systems to dissolve Boc-protected amino acids.[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄[5] |

| Molecular Weight | 243.30 g/mol [5] |

| Appearance | White to off-white crystalline powder[3][6] |

| Melting Point | 183 °C[3] |

| LogP | 2.1545[5] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų[5] |

| Hydrogen Bond Donors | 2[5] |

| Hydrogen Bond Acceptors | 3[5] |

| Rotatable Bonds | 2[5] |

Experimental Protocols for Dissolution in Synthetic Applications

The practical solubility of this compound is most critical in the context of its use in solid-phase peptide synthesis (SPPS). The following protocols, adapted from standard procedures for Boc-protected amino acids, provide detailed methodologies for achieving dissolution for coupling reactions.

Protocol 1: Standard Dissolution for SPPS Coupling

This protocol outlines the standard procedure for dissolving this compound for a coupling reaction in SPPS.

Methodology:

-

Reagent Preparation: In a clean, dry reaction vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution) and an appropriate activating agent (e.g., HBTU, also 3-4 equivalents).

-

Solvent Addition: Add the calculated volume of a suitable solvent, typically dimethylformamide (DMF).

-

Dissolution: Agitate the mixture using a vortex or magnetic stirrer until all solids are completely dissolved. A clear solution with no suspended particles should be observed.

-

Pre-activation (Optional but Recommended): To the dissolved amino acid solution, add diisopropylethylamine (DIEA), typically 6-8 equivalents. Allow the solution to pre-activate for 2-5 minutes before adding it to the resin.

-

Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin to initiate the coupling reaction.

Protocol 2: Addressing Dissolution Challenges

For instances where this compound proves difficult to dissolve using the standard protocol, the following enhanced methodology can be employed.

Methodology:

-

Initial Attempt with a Stronger Solvent:

-

Attempt to dissolve the Boc-amino acid in a minimal volume of dimethyl sulfoxide (DMSO).

-

If successful, this concentrated stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before being added to the resin. Note the final concentration of DMSO in the reaction mixture.

-

-

Using a Co-Solvent System:

-

Prepare a 1:1:1 (v/v/v) mixture of dichloromethane (DCM), DMF, and NMP.

-

Attempt to dissolve the Boc-amino acid in this co-solvent mixture.

-

-

Employing Gentle Heating and Sonication:

-

Suspend the Boc-amino acid in the chosen solvent or co-solvent system.

-

Place the vessel in a sonicator bath and sonicate for 5-10 minutes.

-

If the solid has not fully dissolved, gently warm the solution in a water bath to a maximum of 40°C while continuing to mix.

-

Once dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps.

-

Caution: When applying heat, it is crucial to ensure the thermal stability of the Boc-protected amino acid to prevent degradation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dissolution and coupling of this compound in solid-phase peptide synthesis.

References

- 1. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 2. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]

- 3. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. dakenchem.com [dakenchem.com]

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS: 53292-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Boc-amino)cyclohexanecarboxylic acid, with the CAS number 53292-89-0, is a bifunctional alicyclic amino acid derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold provides a defined spatial orientation for appended functionalities, making it an invaluable component in the synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The utility of this compound in chemical synthesis is underpinned by its well-defined physical and chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below, providing essential data for reaction planning and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 53292-89-0 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 180-185 °C | [4] |

| pKa (predicted) | 4.76 ± 0.10 | [5] |

| LogP (predicted) | 2.1545 | [6] |

| Purity | ≥97% to ≥99.0% (HPLC/TLC) | [2][4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectroscopic data are summarized below.

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | Spectra available, though detailed peak assignments with coupling constants require further analysis of raw data.[7][8] |

| ¹³C NMR | Spectra available. Expected signals for the Boc group carbons, cyclohexyl ring carbons, and the carboxylic acid carbon.[9][10] |

| FT-IR | Characteristic vibrational frequencies for N-H (amide), C=O (carbamate and carboxylic acid), and C-O bonds are expected. |

| Mass Spectrometry (MS) | The product can be confirmed by mass spectrometry, with an expected [M-H]⁻ ion at m/z 242.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid.

General Synthesis Workflow

The synthetic process involves the reaction of the free amino acid with a Boc-protecting reagent under basic conditions.

Caption: General synthesis workflow for Boc-protection.

Detailed Experimental Protocol: Boc Protection

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

5% Citric acid solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid and a suitable base (e.g., 1.5 equivalents of triethylamine) in a 1:1 mixture of dioxane and water.[11]

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) with stirring at room temperature.[11]

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with water.[11]

-

Perform an aqueous workup by extracting the mixture with ethyl acetate to remove byproducts.[1][11]

-

Acidify the aqueous layer with a 5% citric acid solution to protonate the carboxylic acid.[11]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][11]

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Development

The rigid, non-planar structure of the cyclohexane ring, combined with the orthogonal reactivity of the amino and carboxylic acid groups, makes this compound a highly versatile building block in drug discovery.

Role as a Versatile Linker and Scaffold

This molecule serves as a foundational scaffold that can be elaborated at two distinct points, enabling the synthesis of diverse chemical libraries for screening and optimization.

References

- 1. This compound | 53292-89-0 [chemicalbook.com]

- 2. This compound 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound(53292-89-0) 1H NMR [m.chemicalbook.com]

- 8. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum [chemicalbook.com]

- 9. TRANS-4-(CARBOBENZOXYAMINO)CYCLOHEXANECARBOXYLIC ACID(34771-04-5) 13C NMR spectrum [chemicalbook.com]

- 10. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum [chemicalbook.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a bifunctional synthetic building block that has garnered significant attention in medicinal chemistry and drug development. Its rigid cyclohexyl core provides a defined spatial orientation, while the orthogonal Boc-protected amine and the carboxylic acid functionalities offer versatile handles for chemical modification. This whitepaper provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for researchers in a laboratory setting.

| Property | Value | Reference |

| Molecular Weight | 243.30 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][3][4][5][6] |

| CAS Number | 53292-89-0 | [2][3][4][5][6] |

| Appearance | White to off-white powder/solid | [1][7] |

| Purity | ≥97% | [2][8] |

| Melting Point | Not explicitly stated in search results | |

| Solubility | Soluble in some organic solvents like alcohols and ethers; insoluble in water at room temperature. | |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(O)=O | [2][6] |

| InChI Key | KXMRDHPZQHAXML-KYZUINATSA-N | [6] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the Boc protection of trans-4-aminocyclohexanecarboxylic acid.

Protocol: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is adapted from a procedure described for the synthesis of Boc-protected amino acids.[1][3]

Materials:

-

trans-4-aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hexane

-

Ethyl acetate

-

Brine solution

-

6N Hydrochloric acid (HCl)

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) in a mixture of tert-butanol (10 mL) and a 10% aqueous solution of NaOH (10 mL) containing NaOH (0.307 g, 7.68 mmol).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

After the reaction is complete, add hexane (50 mL) to the mixture.

-

Adjust the pH of the aqueous layer to approximately 6 with 6N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with a brine solution (25 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the white solid product, this compound.

Core Applications in Drug Development

The unique structural features of this compound make it a valuable component in the design of sophisticated pharmaceutical agents.

PROTAC Linker Chemistry

A primary application of this molecule is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The rigid cyclohexane scaffold of this compound provides a well-defined and conformationally restricted linker element, which can be critical for optimizing the ternary complex formation required for efficient protein degradation.[11]

Caption: The PROTAC mechanism of targeted protein degradation.

Synthesis of Bioactive Molecules

Beyond its use in PROTACs, this compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have been utilized in the development of:

-

Janus Kinase (JAK) inhibitors: These are used in the treatment of autoimmune diseases and certain cancers.[4][12][13]

-

N-myristoyltransferase and CD38 inhibitors: These targets are implicated in fungal infections and various cellular processes, respectively.[1][7]

-

Peptide Mimetics and Unnatural Amino Acids: The conformational rigidity of the cyclohexane ring makes it an attractive scaffold for creating peptide mimetics with improved stability and biological activity. It is also used in solid-phase peptide synthesis.[6][14][15]

The following workflow illustrates the general process of incorporating this building block into a drug discovery pipeline.

Caption: General drug discovery workflow incorporating a key building block.

Conclusion

This compound is a versatile and valuable tool in the arsenal of medicinal chemists. Its well-defined structure and orthogonal protecting groups facilitate its incorporation into complex molecules, enabling the development of novel therapeutics with improved properties. As research into targeted protein degradation and other advanced therapeutic modalities continues to expand, the importance of such precisely engineered building blocks is set to grow, solidifying its role at the forefront of drug discovery.

References

- 1. This compound | 53292-89-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 6. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 7. dakenchem.com [dakenchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 13. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 14. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

This compound (CAS No: 53292-89-0) is a bifunctional molecule featuring a protected amine and a carboxylic acid on a cyclohexane scaffold. Its rigid trans stereochemistry makes it a valuable component in the design of conformationally constrained peptides and other bioactive molecules. Accurate spectral characterization is crucial for confirming its identity, purity, and for monitoring its incorporation in synthetic pathways.

Chemical Structure:

Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 243.30 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -COOH |

| ~4.5 | br s | 1H | -NH- |

| ~3.4 | m | 1H | CH-N |

| ~2.2 | tt | 1H | CH-COOH |

| ~2.0 | m | 4H | Cyclohexane CH₂ (axial) |

| ~1.4 | s | 9H | -C(CH₃)₃ |

| ~1.2 | m | 4H | Cyclohexane CH₂ (equatorial) |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~176 | -COOH |

| ~155 | -C=O (Boc) |

| ~79 | -C(CH₃)₃ |

| ~49 | CH-N |

| ~43 | CH-COOH |

| ~32 | Cyclohexane CH₂ |

| ~28 | -C(CH₃)₃ |

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| 2950-2850 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1690 | Strong | C=O stretch (Amide I) |

| ~1520 | Strong | N-H bend (Amide II) |

| ~1170 | Strong | C-O stretch (Boc) |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 244.15 | [M+H]⁺ (Calculated: 244.1549) |

| 242.14 | [M-H]⁻ (Observed for cis-isomer)[1] |

| 188.13 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 144.10 | [M+H - Boc]⁺ |

Experimental Protocols

The following are representative protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[2]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: -2 to 14 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

Data Acquisition (FT-IR):

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

Instrumental Parameters (ESI-MS):

-

Ionization Mode: ESI (positive or negative)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas: Nitrogen

-

Drying Gas Temperature: 200-350 °C

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

References

A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

This guide provides a technical overview of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical research. Below is a compilation of commercial suppliers and key technical data to facilitate procurement and experimental planning.

Compound Identification

-

IUPAC Name: rel-(1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid[1]

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers for easy comparison.

| Supplier | Purity | Available Pack Sizes | Additional Information |

| Sigma-Aldrich | ≥98.0% (TLC) | Custom packaging and bulk quantities available. | MDL Number: MFCD01862293 |

| TCI Chemicals | >98.0% (GC) | 5g, 25g | Product Number: B3250 |

| AChemBlock | 97%[1] | Custom quote available. | Catalog ID: I-9136[1] |

| Biotuva Life Sciences | 98%[5] | 1g, 5g, 25g, 100g[5] | SKU: B842956[5] |

| ChemScene | ≥97%[4] | Inquire for pack sizes. | Catalog Number: CS-W004224[4] |

| Daken Chemical | 98.0%[3] | Inquire for pack sizes. | Appears as an off-white powder.[3] |

| Baishixing | Company standards | Typically 100-200KGs in stock.[2] | Used in food additives and pharmaceutical intermediates.[2] |

| BLD Pharm | Inquire for purity | Inquire for pack sizes. | Available for cold-chain transportation.[6] |

| IndiaMART (Madin Life Sciences) | 99%[7] | Inquire for pack sizes. | Industrial Grade.[7] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly dependent on its application in a particular research context. As a protected amino acid, its primary role is as a structural motif or linker in the synthesis of more complex molecules, such as peptidomimetics or small molecule inhibitors.

A comprehensive literature review is recommended to identify specific experimental methodologies. Key search terms could include the compound's name or CAS number in conjunction with terms like "synthesis," "medicinal chemistry," "pharmacology," or the specific biological target of interest.

Due to the nature of this compound as a building block, there are no generalized signaling pathways or experimental workflows to be diagrammed. The visualization of such processes would be specific to the mechanism of action of the final, more complex molecule it is used to synthesize.

References

- 1. This compound 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]

- 2. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 3. dakenchem.com [dakenchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. 53292-89-0|this compound|BLD Pharm [bldpharm.com]

- 7. indiamart.com [indiamart.com]

An In-depth Technical Guide to the Safety and Handling of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS No. 53292-89-0), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white solid or crystalline powder.[1][2] Its stability under normal conditions and incompatibility with strong oxidizing agents are key considerations for its handling and storage.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Appearance | White solid/crystals | [1][2] |

| Melting Point | 181.0 to 185.0 °C | [2] |

| Boiling Point | 396.7±31.0 °C (Predicted) | [2] |

| Density | 1.12±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa | 4.76±0.10 (Predicted) | [2] |

Hazard Identification and GHS Classification

While some safety data sheets indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide GHS hazard classifications.[1] It is prudent to handle it as a potentially irritating compound.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Note: GHS classifications may vary between suppliers. Always consult the specific SDS for the product you are using.

Safe Handling and Storage

Proper handling and storage are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this chemical:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder and creating dust. |

| Skin and Body Protection | Laboratory coat. |

Engineering Controls

Work should be conducted in a well-ventilated area. A chemical fume hood is recommended when handling large quantities or when there is a potential for dust generation.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][3]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Fire-Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate : Clear the area of all personnel.

-

Ventilate : Ensure adequate ventilation.

-

Contain : Prevent further dispersal of the material.

-

Clean-up : Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent and water.

Experimental Protocol: Standard Operating Procedure for Safe Handling

This SOP outlines the general procedure for safely handling this compound in a laboratory setting.

Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure and risk.

Materials:

-

This compound

-

Appropriate solvents

-

Laboratory glassware

-

Spatula, weighing paper/boat

-

Analytical balance

Personal Protective Equipment (PPE):

-

Safety goggles

-

Nitrile gloves

-

Laboratory coat

-

N95 dust mask (if not in a fume hood)

Procedure:

-

Preparation:

-

Ensure the work area (laboratory bench or fume hood) is clean and uncluttered.

-

Verify that all necessary PPE is available and in good condition.

-

Locate the nearest safety shower and eyewash station.

-

Have a designated waste container ready for chemical waste.

-

-

Weighing the Compound:

-

Perform all weighing operations in a chemical fume hood or on a bench with minimal air currents to avoid dust dispersal.

-

Use a clean spatula and weighing paper or a weighing boat.

-

Carefully transfer the desired amount of the solid from the stock container to the weighing vessel.

-

Immediately and securely close the stock container after dispensing.

-

Clean any minor spills on the balance with a brush and dispose of the residue in the designated waste container.

-

-

Dissolving the Compound:

-

Add the weighed solid to the appropriate laboratory glassware (e.g., beaker, round-bottom flask).

-

Slowly add the desired solvent while stirring to facilitate dissolution.

-

If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

-

-

Reaction Setup and Monitoring:

-

Assemble the reaction apparatus in a fume hood.

-

Ensure all joints are properly sealed.

-

Monitor the reaction as per the specific experimental protocol.

-

-

Work-up and Purification:

-

Follow the specific experimental procedure for quenching the reaction and extracting the product.

-

Handle all organic solvents and aqueous solutions containing the compound with the same level of precaution.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including unused compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in appropriately labeled waste containers according to institutional and local regulations.

-

-

Decontamination:

-

Thoroughly clean all glassware and equipment used with an appropriate solvent and/or detergent.

-

Wipe down the work surface.

-

Remove PPE and wash hands thoroughly with soap and water.

-

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: General workflow for handling solid chemicals.

Caption: Logical workflow for responding to a chemical spill.

References

An In-depth Technical Guide to the Stability and Storage of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in pharmaceutical and peptide synthesis. The information presented herein is compiled from manufacturer safety data sheets, chemical supplier recommendations, and general principles of organic chemistry to ensure the integrity and longevity of this reagent in a research and development setting.

Core Stability Profile

This compound is a white to off-white solid, typically in crystalline form, that exhibits good stability under standard laboratory conditions.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in neutral or basic environments, making the compound suitable for multi-step synthetic processes.[][4] However, the Boc group is inherently labile to acidic conditions, which is a critical factor in its degradation pathway.[][5]

The primary degradation route for this compound involves the acid-catalyzed cleavage of the Boc group to yield trans-4-aminocyclohexanecarboxylic acid, isobutylene, and carbon dioxide. This reaction is typically initiated by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[5]

The compound is generally stable to light and atmospheric oxygen under recommended storage. However, it is incompatible with strong oxidizing agents, which can lead to decomposition.[1]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended by various suppliers. Adherence to these conditions is crucial for preventing degradation and ensuring the compound's suitability for use in sensitive applications like peptide synthesis.[6][7]

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature | Avoids potential for thermal degradation. Some suppliers suggest cool (<15°C) for optimal longevity. |

| Atmosphere | Sealed in a dry environment | The Boc protecting group can be susceptible to hydrolysis under acidic conditions, which can be exacerbated by moisture. |

| Light Exposure | Keep in a dark place | Minimizes the risk of photolytic degradation, although the compound is not reported to be highly light-sensitive.[] |

| Container | Tightly closed container | Prevents exposure to atmospheric moisture and contaminants.[8] |

| Chemical Proximity | Store away from strong oxidizing agents and strong acids. | To prevent chemical reactions that could lead to degradation.[1] |

Experimental Protocols

While specific stability studies for this compound are not published, a general experimental protocol for assessing the stability of a chemical substance can be derived from the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10][11] This provides a robust framework for researchers wishing to conduct their own stability assessments.

General Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions and to establish a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

-

pH meter

-

Oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.[12]

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

-

Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 M NaOH.[12]

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 12 hours).

-

Withdraw samples at various time points and dilute for HPLC analysis.[12]

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[12]

-

-

Photostability Testing:

-

Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored in the dark under the same conditions.

-

After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.[11]

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Visualizations

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of the compound.

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation stability testing.

References

- 1. This compound | 53292-89-0 [chemicalbook.com]

- 2. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. snscourseware.org [snscourseware.org]

- 12. benchchem.com [benchchem.com]

Stereochemistry of 4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-amino)cyclohexanecarboxylic acid is a pivotal building block in medicinal chemistry and pharmaceutical development, primarily utilized as a conformationally constrained amino acid analogue in peptide and small molecule synthesis. Its rigid cyclohexane scaffold allows for the precise orientation of the amino and carboxylic acid functional groups, influencing the pharmacological properties of the resulting therapeutic agents. This compound exists as two key stereoisomers, cis and trans, the distinct spatial arrangement of which significantly impacts their biological activity and synthetic utility. This technical guide provides an in-depth overview of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid.

The trans-isomer, in particular, has garnered considerable attention as a component in the development of novel therapeutics, including Janus Kinase (JAK) inhibitors.[1] Its ability to mimic an extended peptide conformation makes it a valuable tool for designing peptidomimetics with enhanced stability and receptor affinity.[2] This guide will detail the stereoselective synthesis and purification methods that are critical for obtaining the desired isomer for specific drug development applications.

Stereoisomers of 4-(Boc-amino)cyclohexanecarboxylic Acid

The stereochemistry of 4-(Boc-amino)cyclohexanecarboxylic acid is defined by the relative orientation of the Boc-amino and carboxylic acid substituents on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring (both axial or both equatorial in a given chair conformation). In the trans isomer, the substituents are on opposite faces of the ring (one axial and one equatorial). This difference in three-dimensional structure is crucial for molecular recognition and binding to biological targets.

Synthesis of 4-(Boc-amino)cyclohexanecarboxylic Acid Isomers

The synthesis of 4-(Boc-amino)cyclohexanecarboxylic acid typically begins with the reduction of p-aminobenzoic acid, which often results in a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

General Synthesis Pathway

Caption: General synthesis workflow for cis and trans isomers.

Stereoselective Synthesis of the trans Isomer

Recent advancements have focused on developing stereoselective methods to favor the formation of the more therapeutically relevant trans isomer. One patented approach involves the catalytic hydrogenation of p-aminobenzoic acid under specific conditions to yield a high trans-to-cis ratio, followed by a one-pot Boc protection.

Table 1: Stereoselective Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

| Step | Reactants | Catalyst/Reagents | Conditions | Product | Isomeric Ratio (cis:trans) | Yield | Reference |

| 1. Hydrogenation | p-Aminobenzoic acid, 10% NaOH (aq) | 5% Ru/C | 100°C, 15 bar H₂ | 4-Aminocyclohexanecarboxylic acid | 1:4.6 | - | [1] |

| 2. Boc Protection | 4-Aminocyclohexanecarboxylic acid mixture | Boc Anhydride, Acetone | Room Temperature | 4-(Boc-amino)cyclohexanecarboxylic acid | 1:3.6 | 70% (for both isomers) | [1] |

Separation of cis and trans Isomers

Given that the direct synthesis often yields a mixture of stereoisomers, an efficient separation protocol is crucial. A common method involves the selective esterification of the cis isomer, allowing for the isolation of the unreacted trans isomer.

Experimental Protocol for Isomer Separation

A patented procedure details the separation of a mixture of cis and trans 4-(Boc-amino)cyclohexanecarboxylic acid. This method relies on the selective reaction of the cis isomer with an alkylating agent in the presence of a base to form the corresponding ester, leaving the trans isomer as the free acid, which can then be isolated.

Table 2: Separation of this compound

| Starting Material | Reagents | Conditions | Product | Purity | Yield | Reference |

| cis:trans 1:3.6 mixture of 4-(Boc-amino)cyclohexanecarboxylic acid | K₂CO₃, Bromoethane, Acetone | 60°C, 3h | This compound | 99.1% | 62% | [1] |

Isomer Separation Workflow

Caption: Isomer separation via selective esterification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to distinguish between the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid. The different spatial arrangements of the protons on the cyclohexane ring lead to distinct chemical shifts and coupling constants.

Unfortunately, detailed, publicly available assigned ¹H and ¹³C NMR data for both isomers is scarce in the primary literature. However, commercial suppliers and chemical databases often provide access to spectra for reference. The general distinguishing features are summarized below based on typical cyclohexane ring conformations.

In the more stable chair conformation of the trans isomer, both the Boc-amino and carboxylic acid groups are in equatorial positions. This leads to a larger coupling constant for the axial protons at C1 and C4 with their adjacent axial protons. Conversely, in the cis isomer, one substituent is axial and the other is equatorial, resulting in different proton and carbon chemical shifts and coupling patterns.

Table 3: General NMR Characteristics for Distinguishing Isomers

| Isomer | Key Protons | Expected ¹H NMR Features | Key Carbons | Expected ¹³C NMR Features |

| trans | H-1 (axial), H-4 (axial) | Larger coupling constants (triplet of triplets or complex multiplet) | C-1, C-4 | Distinct chemical shifts due to diequatorial substitution |

| cis | H-1, H-4 | Different coupling constants due to axial-equatorial substitution | C-1, C-4 | Different chemical shifts compared to the trans isomer |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. It is recommended to consult reference spectra when available.

Applications in Drug Development

The stereochemically pure isomers of 4-(Boc-amino)cyclohexanecarboxylic acid are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. The constrained cyclohexane ring helps to lock the pharmacophore in a bioactive conformation, potentially increasing potency and selectivity.

As mentioned, the trans isomer is a key component in the synthesis of JAK inhibitors, which are used in the treatment of autoimmune diseases and cancer.[1] Furthermore, both cis and trans isomers have been incorporated into dynorphin A analogues to study opioid receptor activity, demonstrating that the stereochemistry of the cyclohexane linker significantly influences receptor binding and selectivity.[2]

Conclusion

The stereochemistry of 4-(Boc-amino)cyclohexanecarboxylic acid is a critical consideration in its application as a building block for drug development. The ability to synthesize and separate the cis and trans isomers with high purity is essential for producing therapeutic candidates with optimal pharmacological profiles. The methods outlined in this guide provide a framework for the preparation and characterization of these important stereoisomers, enabling researchers to harness their unique structural features in the design of next-generation pharmaceuticals.

References

Methodological & Application

Application of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonyl-amino)cyclohexanecarboxylic acid (Boc-ACHC) is a non-proteinogenic amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptides. Its rigid cyclohexyl backbone makes it a valuable building block for the synthesis of peptidomimetics, where it can serve as a substitute for flexible amino acid residues to enhance biological activity, metabolic stability, and receptor selectivity. This document provides detailed application notes and protocols for the incorporation of Boc-ACHC into peptide sequences using Boc-SPPS chemistry.

Core Principles and Applications

The incorporation of Boc-ACHC into a peptide sequence follows the standard principles of Boc-SPPS. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is acid-labile and is removed at each cycle of the synthesis, while the carboxylic acid moiety is activated for coupling to the free N-terminus of the growing peptide chain on the solid support.

Key Applications:

-

Peptidomimetics: Boc-ACHC is used to create peptide analogs with altered conformational properties. By replacing native amino acids with this rigid structure, researchers can investigate the bioactive conformation of a peptide and develop more potent and selective analogs.

-

Metabolic Stability: The non-natural structure of Boc-ACHC can impart resistance to enzymatic degradation, prolonging the half-life of the peptide in biological systems.

-

Linker/Spacer: The defined length and rigidity of the cyclohexyl ring allow Boc-ACHC to be used as a well-defined spacer or linker in more complex molecular constructs, such as antibody-drug conjugates or other bioconjugates.

Quantitative Data Summary

The following tables provide representative data for the incorporation of Boc-ACHC in a model peptide synthesis. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Coupling Efficiency of Boc-ACHC

| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |

| 1 | Boc-Gly-OH | HBTU/DIEA | 60 | >99 |

| 2 | Boc-ACHC-OH | HBTU/DIEA | 120 | ~98 |

| 3 | Boc-Phe-OH | HBTU/DIEA | 60 | >99 |

Note: Coupling of the sterically hindered Boc-ACHC may require longer reaction times or double coupling to achieve high efficiency.

Table 2: Cleavage Yield and Purity of a Model Peptide Containing ACHC

| Peptide Sequence | Resin | Cleavage Reagent | Cleavage Time (h) | Crude Purity (HPLC) (%) | Overall Yield (%) |

| Phe-ACHC-Gly | MBHA | HF/Anisole | 1 | ~75 | ~60 |

Experimental Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of a peptide incorporating Boc-ACHC using Boc chemistry.

Coupling "trans-4-(Boc-amino)cyclohexanecarboxylic acid" to a Resin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the coupling of trans-4-(Boc-amino)cyclohexanecarboxylic acid to common solid-phase synthesis resins. This building block is of significant interest in the synthesis of peptidomimetics and conformationally constrained peptides, offering a rigid scaffold to explore structure-activity relationships.

Introduction to Solid-Phase Coupling

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and medicinal chemistry. The covalent attachment, or loading, of the first amino acid to a solid support is a critical step that dictates the maximum theoretical yield of the final product. This compound, a non-proteinogenic amino acid, can be incorporated into peptide sequences to induce specific secondary structures. The selection of the appropriate resin and coupling methodology is crucial for efficient synthesis. This guide focuses on the use of the tert-butyloxycarbonyl (Boc) protecting group strategy.

General Principles

Resin Selection

The choice of resin depends on the desired C-terminus of the final product.

-

Wang Resin: A hydroxymethyl-functionalized polystyrene resin used for the synthesis of C-terminal carboxylic acids. The linkage is cleaved under moderately acidic conditions.

-

Merrifield Resin: A chloromethylated polystyrene resin, also used for synthesizing C-terminal carboxylic acids. The ester linkage is more stable to acid than the Wang resin linkage and typically requires stronger acid for cleavage.[1]

-

2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that allows for the cleavage of the product with intact side-chain protecting groups, making it ideal for the synthesis of protected peptide fragments.

Coupling Reagents

The carboxyl group of Boc-protected amino acids must be activated to facilitate esterification with the resin's functional groups. Common activating agents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). DIC is generally preferred for solid-phase synthesis as the urea byproduct is more soluble and easier to wash away.[2]

-

Additives: 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides to minimize racemization and improve coupling efficiency.[2]

-

Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the esterification of hydroxyl-containing resins. Its use should be carefully controlled as it can promote racemization.[2]

-

Uronium/Aminium Salts: Reagents like HBTU and HATU are also effective for activating carboxylic acids.

Monitoring the Coupling Reaction

It is essential to monitor the completion of the coupling reaction to ensure high yields. The most common method is the Kaiser test , a colorimetric assay that detects free primary amines on the resin. A negative Kaiser test (yellow/colorless beads) indicates that the coupling is complete.

Data Presentation

The following tables summarize typical loading capacities for common resins and a qualitative comparison of coupling reagents. The actual loading will vary depending on the specific batch of resin, the amino acid derivative, and the reaction conditions.

Table 1: Typical Resin Loading Capacities

| Resin Type | Functional Group | Typical Loading Range (mmol/g) |

| Wang Resin | Hydroxymethyl | 0.4 - 1.0 |

| Merrifield Resin | Chloromethyl | 0.5 - 1.2 |

| 2-Chlorotrityl Chloride Resin | Chlortrityl | 1.0 - 1.6 |

Table 2: Qualitative Comparison of Coupling Methods for Hindered Amino Acids

| Coupling Reagent/Method | Relative Efficiency | Recommended For |

| DIC/HOBt/DMAP | Good | Standard coupling to hydroxyl resins |

| Symmetric Anhydride/DMAP | Very Good | Can be effective but with a higher risk of racemization |

| MSNT/MeIm | Excellent | Difficult couplings and minimizing racemization |

| HATU/DIPEA | Excellent | Rapid and efficient coupling |

Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the esterification of the first amino acid to a hydroxymethyl-functionalized resin using DIC/HOBt activation with a catalytic amount of DMAP.

Materials:

-

Wang Resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the DCM.

-

Activation of Amino Acid: In a separate flask, dissolve this compound (4.0 eq. relative to resin loading) and HOBt (4.0 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Add the amino acid/HOBt solution to the swollen resin. Add DIC (4.0 eq.) and a catalytic amount of DMAP (0.1 eq.) to the resin slurry.

-

Agitation: Agitate the mixture at room temperature for 12 hours.

-

Capping: To cap any unreacted hydroxyl groups, wash the resin with DCM. Add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally MeOH (3x).

-

Drying: Dry the loaded resin under vacuum.

-

Loading Determination: Determine the loading capacity of the resin (see Protocol 5).

Protocol 2: Loading of this compound onto Merrifield Resin

This protocol utilizes the cesium salt of the Boc-amino acid for a racemization-free esterification to the chloromethylated resin.[1]

Materials:

-

Merrifield Resin

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

-

Dioxane

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Potassium iodide (KI) (optional catalyst)

-

Solid-phase synthesis vessel

Procedure:

-

Formation of Cesium Salt: Dissolve this compound in EtOH and water. Adjust the pH to 7.0 with a 2 M aqueous solution of Cs₂CO₃. Evaporate the solution to dryness. Co-evaporate with dioxane twice to remove residual water.

-

Resin Swelling: Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour.

-

Coupling Reaction: Add the Boc-amino acid cesium salt (1.2 eq. relative to resin loading) dissolved in DMF to the swollen resin. For a catalytic effect, a small amount of KI (0.1 eq.) can be added.

-

Heating: Heat the reaction mixture at 50°C overnight with agitation.

-

Washing: Allow the resin to cool to room temperature. Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the loaded resin under vacuum.

-

Loading Determination: Determine the loading capacity of the resin (see Protocol 5).

Protocol 3: Monitoring the Coupling Reaction using the Kaiser Test

The Kaiser test is a sensitive qualitative test for the presence of primary amines.

Materials:

-

Kaiser Test Reagent A: 1.0 g of ninhydrin in 20 mL of n-butanol.

-

Kaiser Test Reagent B: 40 g of phenol in 20 mL of n-butanol.

-

Kaiser Test Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.

-

Small test tubes

-

Heating block or water bath

Procedure:

-

Sample Preparation: Take a small sample of the resin beads (10-15 beads) from the reaction vessel and place them in a clean test tube.

-

Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

-

Heating: Heat the test tube at 110°C for 5 minutes.